1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Overview
Description
“1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a chemical compound that likely contains a piperidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The compound also contains a chloroacetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a precursor with chloroacetyl chloride . For example, L-proline, a natural amino acid, can react with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” likely includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound also likely contains a chloroacetyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, cyanoacetic acid hydrazide, a similar compound, can act as an ambident nucleophile, reacting at several possible sites .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” serves as a starting material for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of medications used to treat type-II diabetes. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a key intermediate in the synthesis of these inhibitors. It helps in extending the half-life of incretin hormones, which enhances insulin secretion and improves glucose tolerance. The compound’s role in the synthesis of DPP-IV inhibitors highlights its importance in diabetes research and treatment .
Creation of Proline Mimics
In medicinal chemistry, mimicking the structure of amino acids like proline can be crucial for developing new therapeutics. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” can be used to create proline mimics, which are integral parts of various pharmaceutical agents, particularly those targeting protease inhibition .
Chemical Stability Studies
The stability of pharmaceutical compounds is vital for their efficacy and shelf-life. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” provides a framework for studying the chemical stability of piperidine-based compounds, which is essential for oral administration and the development of stable drug formulations .
Exploration of Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single step. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” can be utilized in MCRs to create diverse piperidine-containing compounds, contributing to the rapid and cost-effective development of new drugs .
Research on Biological Activity
The biological activity of piperidine compounds is a rich field of study, with implications for drug discovery and development. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is used in research to explore the biological activities of piperidine derivatives, leading to the discovery of potential new drugs with various pharmacological effects .
Safety and Hazards
While specific safety and hazard information for “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is not available, similar compounds like chloroacetyl chloride are considered hazardous. They are corrosive to metals, toxic if swallowed, in contact with skin or if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is believed to be dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid interacts with its target, DPP-IV, by inhibiting its function . This inhibition prevents the cleavage of the N-terminal dipeptide from peptides, thus altering the normal function of DPP-IV .
Biochemical Pathways
The inhibition of DPP-IV by 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid affects the biochemical pathway involving glucagon-like peptide-1 (GLP-1), an incretin hormone . Normally, GLP-1 is rapidly inactivated by DPP-IV, but the inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1 . This, in turn, enhances insulin secretion and improves glucose tolerance .
Pharmacokinetics
The compound’s interaction with dpp-iv suggests that it may have good bioavailability, as it is able to reach and inhibit its target effectively .
Result of Action
The molecular and cellular effects of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid’s action include enhanced insulin secretion and improved glucose tolerance . These effects are beneficial in the control of glucose homeostasis, particularly in patients with type-II diabetes .
properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPEIMVLNZZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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